Comparison of 3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline (1502110-94-2) and a Generic 7-Azaindole Fragment: Kinase Inhibition Potential via Class Inference
Based on patent disclosures for the 1H-pyrrolo[2,3-b]pyridine class, compounds containing this core are established as potent inhibitors of Raf kinases, including B-Raf [1]. While specific quantitative inhibition data (e.g., IC50) for compound 1502110-94-2 is not publicly available, class-level inference allows for a qualitative comparison. A generic 7-azaindole fragment lacking the 3-carbonyl-3-fluoro-5-amino phenyl substituent is expected to exhibit weak or non-existent kinase inhibition due to the absence of the critical functional groups required for binding within the kinase active site [2]. In contrast, compound 1502110-94-2 possesses the complete pharmacophore (7-azaindole hinge-binder, carbonyl linker, and a substituted phenyl ring) that is characteristic of potent inhibitors within this class [1].
| Evidence Dimension | Kinase Inhibition Potential (Qualitative) |
|---|---|
| Target Compound Data | Possesses complete pharmacophore for Raf kinase inhibition (7-azaindole core, carbonyl linker, 3-fluoro-5-amino phenyl ring) |
| Comparator Or Baseline | Generic 7-azaindole fragment (1H-pyrrolo[2,3-b]pyridine) |
| Quantified Difference | Class-level inference: Target compound is expected to show significant kinase inhibition; comparator is expected to be inactive or weakly active. |
| Conditions | Inferred from patent SAR (e.g., US2011/0110889 A1) for B-Raf kinase inhibitors [1]. |
Why This Matters
This class-level inference supports the selection of 1502110-94-2 over a generic 7-azaindole building block for developing a kinase inhibitor, as it provides a more advanced and functional starting point.
- [1] Plexxikon Inc. (2011). RAF INHIBITOR COMPOUNDS AND METHODS OF USE THEREOF. U.S. Patent Application Publication No. 2011/0110889 A1. View Source
- [2] Irie, T., & Sawa, M. (2023). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 71(7), 490-498. View Source
